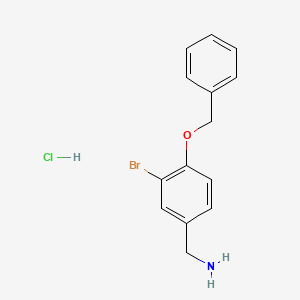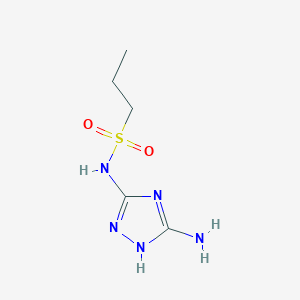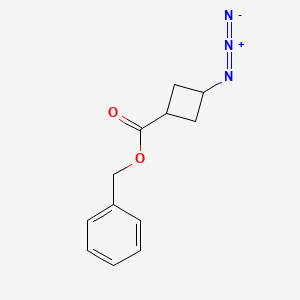![molecular formula C13H14N2O2 B1532060 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde CAS No. 1859656-91-9](/img/structure/B1532060.png)
1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-(2-(Benzyloxy)ethyl)-1H-pyrazole-4-carbaldehyde (also known as 1-BEP) is an organic compound that is commonly used in scientific research and laboratory experiments. It is a derivative of pyrazole, which is an aromatic heterocyclic compound with a five-membered ring containing three nitrogen atoms and two carbon atoms. 1-BEP is a colorless and odorless compound that is soluble in water and alcohols. It is synthesized through the reaction of benzyl bromide and ethyl pyrazole-4-carboxylate in the presence of a base, such as sodium hydroxide.
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives are central to various synthetic routes, offering a platform for creating diverse chemical entities. For instance, a novel route to substituted pyrazoles through a 3+2 annulation method demonstrates the versatility of these compounds in synthesizing complex structures (Naveen et al., 2021). Similarly, the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles using a precursor demonstrates the utility of pyrazole derivatives in creating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Baashen et al., 2017).
Antioxidant Properties
The antioxidant susceptibilities of pyrazole derivatives have been explored, indicating their potential in addressing oxidative stress-related conditions. The evaluation of compounds for their antioxidant properties through DPPH and hydroxyl radical scavenging methods reveals their capability to mitigate oxidative damage, which is crucial for developing therapeutic agents (Naveen et al., 2021).
Biological Activities
Pyrazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial properties. The design and synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents exemplify the biological relevance of these compounds. Such studies are fundamental in the discovery of new drugs and therapeutic agents, showcasing the importance of pyrazole derivatives in medicinal chemistry (Bhat et al., 2016).
Antimicrobial and Antioxidant Studies
The exploration of pyrazole-appended quinolinyl chalcones for their antimicrobial and antioxidant activities further demonstrates the broad spectrum of biological applications of these compounds. The ability to inhibit bacterial and fungal strains, along with moderate antioxidant activity, highlights their potential in developing new therapeutic agents (Prasath et al., 2015).
Safety and Hazards
The safety data sheet for a related compound, benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-phenylmethoxyethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-10-13-8-14-15(9-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUWSTNCXZGGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)


![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1531984.png)
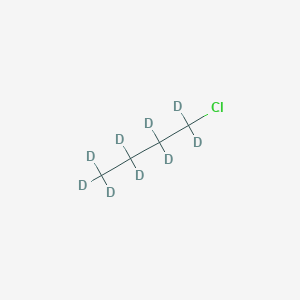
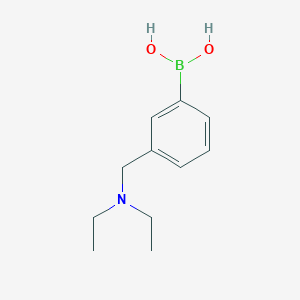
![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
![7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1531988.png)
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
